An In-depth Technical Guide to the Structure and Application of endo-BCN-PEG4-amine
An In-depth Technical Guide to the Structure and Application of endo-BCN-PEG4-amine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of endo-BCN-PEG4-amine, a heterobifunctional linker critical in the field of bioconjugation and drug development. Detailed experimental protocols and quantitative data are presented to facilitate its effective use in research and development settings.
Core Structure and Properties of endo-BCN-PEG4-amine
Endo-BCN-PEG4-amine is a versatile molecule composed of three key components: an endo-Bicyclo[6.1.0]nonyne (BCN) moiety, a tetraethylene glycol (PEG4) spacer, and a primary amine (-NH2) terminus. This unique architecture allows for a two-step sequential or orthogonal bioconjugation strategy.[1][2]
The endo-BCN group is a cyclooctyne that exhibits high reactivity towards azides in copper-free click chemistry, specifically the strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This reaction is characterized by its high efficiency, selectivity, and biocompatibility, as it proceeds readily in aqueous environments without the need for a cytotoxic copper catalyst.[4] The PEG4 spacer is a hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers, reduces aggregation, and minimizes steric hindrance.[4][5] The terminal primary amine provides a reactive handle for conjugation to various electrophilic groups, most commonly activated carboxylic acids (e.g., N-hydroxysuccinimide [NHS] esters) or directly to carboxylic acids using coupling agents.[1][2][6]
The structure of endo-BCN-PEG4-amine can be visualized as follows:
Quantitative Data
The following table summarizes key quantitative data for endo-BCN-PEG4-amine and the reactivity of its functional groups.
| Property | Value | Notes and References |
| Molecular Formula | C21H36N2O6 | [7] |
| Molecular Weight | 412.53 g/mol | [7] |
| Purity | > 96% | Typically supplied at high purity.[7] |
| Solubility | Water, DMSO, DCM, DMF | [2] |
| Storage Conditions | -20°C | Recommended for long-term stability.[2] |
| BCN-Azide Reaction Rate Constant (k) | 0.07 M⁻¹s⁻¹ (with benzyl azide) | The reaction rate can be influenced by the electronic properties of the azide.[8] |
| BCN-Azide Reaction Rate Constant (k) | 0.2 M⁻¹s⁻¹ (with phenyl azide) | Aromatic azides can exhibit different kinetics compared to aliphatic azides.[8] |
| Comparative Reactivity | BCN is generally less reactive than DBCO with aliphatic azides but more reactive with aromatic azides. | The choice between BCN and DBCO can depend on the specific azide being used.[8][9] |
| Amine-NHS Ester Reaction pH | 7.2 - 9 | Optimal pH range for efficient amide bond formation.[10] |
| Amine-Carboxylic Acid (with EDC) Reaction pH | 4.5 - 6 | Optimal pH for the activation of carboxylic acids with EDC.[6][11] |
Experimental Protocols
Detailed methodologies for the two primary conjugation reactions involving endo-BCN-PEG4-amine are provided below.
Protocol 1: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of an Azide-Modified Biomolecule
This protocol describes the reaction of the endo-BCN moiety with a biomolecule containing an azide group.
Methodology:
-
Reagent Preparation:
-
Dissolve the azide-modified biomolecule (e.g., protein, peptide, or oligonucleotide) in a suitable aqueous buffer (e.g., Phosphate Buffered Saline [PBS], pH 7.4). The concentration will depend on the specific biomolecule.
-
Prepare a stock solution of endo-BCN-PEG4-amine in an organic solvent such as Dimethyl Sulfoxide (DMSO) (e.g., 10 mM).
-
-
Conjugation Reaction:
-
To the solution of the azide-modified biomolecule, add a 5 to 20-fold molar excess of the endo-BCN-PEG4-amine stock solution. The final concentration of DMSO in the reaction mixture should ideally be below 10% to avoid denaturation of proteins.
-
Incubate the reaction mixture for 1 to 4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction progress can be monitored by techniques such as mass spectrometry or gel electrophoresis.
-
-
Purification:
-
Following incubation, remove the unreacted endo-BCN-PEG4-amine and byproducts from the conjugated biomolecule. This can be achieved through size-exclusion chromatography (e.g., a desalting column), dialysis against a suitable buffer, or tangential flow filtration for larger scales.
-
Protocol 2: Amine-Reactive Conjugation to a Carboxylic Acid-Containing Molecule
This protocol details the conjugation of the primary amine of endo-BCN-PEG4-amine to a molecule bearing a carboxylic acid, using N-hydroxysuccinimide (NHS) ester activation.
Methodology:
-
Activation of the Carboxylic Acid:
-
Dissolve the molecule containing the carboxylic acid in an amine-free buffer, such as 2-(N-morpholino)ethanesulfonic acid (MES) buffer, at a pH between 5.0 and 6.0.
-
Add a 2- to 10-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or the water-soluble sulfo-NHS to the carboxylic acid solution.
-
Incubate for 15 to 30 minutes at room temperature to form the NHS ester intermediate.
-
-
Conjugation Reaction:
-
Dissolve endo-BCN-PEG4-amine in the reaction buffer or a small amount of DMSO.
-
Add the endo-BCN-PEG4-amine solution to the activated carboxylic acid solution. A 1.5- to 5-fold molar excess of the amine linker over the carboxylic acid is typically used.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using a non-amine buffer like PBS to facilitate the aminolysis of the NHS ester.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS esters by adding a small amount of an amine-containing buffer, such as Tris or glycine (e.g., to a final concentration of 20-50 mM), and incubate for an additional 15-30 minutes.
-
Purify the final conjugate using an appropriate chromatographic technique, such as reverse-phase high-performance liquid chromatography (RP-HPLC) for small molecules and peptides, or size-exclusion chromatography (SEC) for larger biomolecules.
-
By leveraging the dual reactivity of endo-BCN-PEG4-amine and following these detailed protocols, researchers can effectively synthesize a wide range of well-defined bioconjugates for various applications in drug delivery, diagnostics, and fundamental biological studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. endo-BCN-PEG4-amine, 1898221-77-6 | BroadPharm [broadpharm.com]
- 3. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BCN-PEG4-NHS (endo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. BCN-PEG4-alkyne (exo) - Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. precisepeg.com [precisepeg.com]
- 8. Oxidation-Induced “One-Pot” Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Chemistry - Click Reaction Reagent [bldpharm.com]
- 10. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
